4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

Catalog No.
S912816
CAS No.
1803611-83-7
M.F
C4H5ClF3N3
M. Wt
187.55 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(trifluoromethyl)-1H-imidazol-2-amine hydrochlor...

CAS Number

1803611-83-7

Product Name

4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride

IUPAC Name

5-(trifluoromethyl)-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C4H5ClF3N3

Molecular Weight

187.55 g/mol

InChI

InChI=1S/C4H4F3N3.ClH/c5-4(6,7)2-1-9-3(8)10-2;/h1H,(H3,8,9,10);1H

InChI Key

DPYTTYGTEYEQIO-UHFFFAOYSA-N

SMILES

C1=C(NC(=N1)N)C(F)(F)F.Cl

Canonical SMILES

C1=C(NC(=N1)N)C(F)(F)F.Cl

Chemical Properties

TF-AMI HCl is a small molecule containing an imidazole ring with a trifluoromethyl group attached at the 4th position and an amine group at the 2nd position. The presence of the hydrochloride salt (HCl) indicates it is positively charged.

Potential Applications

Due to its structure, TF-AMI HCl possesses some interesting properties that make it a candidate for further scientific research in various fields. Here are some potential areas of exploration:

  • Medicinal Chemistry: The imidazole ring is present in many biologically active molecules. Research could explore if TF-AMI HCl interacts with specific enzymes or receptors in the body [].
  • Material Science: The trifluoromethyl group can influence the molecule's interaction with other molecules. This property could be useful in the design of new materials with specific properties.

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride is a chemical compound characterized by the presence of a trifluoromethyl group attached to an imidazole ring. Its molecular formula is C4H5ClF3N3C_4H_5ClF_3N_3, and it has a molecular weight of approximately 187.55 g/mol. The compound exists as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various biological applications. The structure of this compound features a five-membered heterocyclic ring, which is known for its diverse biological activities and applications in medicinal chemistry .

  • Nucleophilic Substitution: The trifluoromethyl group can be substituted under appropriate conditions, allowing for the introduction of other functional groups.
  • Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.
  • Reduction: Reduction reactions may be conducted with reducing agents like lithium aluminum hydride, which can modify the imidazole ring or the trifluoromethyl group .

The biological activity of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride has garnered interest in various fields:

  • Antimicrobial Properties: Research indicates that compounds containing imidazole rings often exhibit antimicrobial and antifungal activities. The trifluoromethyl group may enhance these properties by increasing lipophilicity and membrane permeability.
  • Therapeutic Potential: There is ongoing investigation into its potential use as an anti-inflammatory or anticancer agent, with studies focusing on its mechanism of action at the molecular level .

Several methods have been developed for synthesizing 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride:

  • Cyclization Reactions: The synthesis often begins with the cyclization of appropriate precursors to form the imidazole ring.
  • Trifluoromethylation: Following cyclization, trifluoromethylation can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under controlled conditions.
  • Hydrochloride Formation: The final step typically involves the formation of the hydrochloride salt to enhance solubility and stability .

4-(Trifluoromethyl)-1H-imidazol-2-amine hydrochloride has diverse applications, including:

  • Pharmaceutical Development: Its unique structure makes it a valuable building block for synthesizing new therapeutic agents.
  • Biological Research: Used in studies investigating enzyme inhibition and receptor modulation due to its interaction with biological targets.
  • Material Science: Explored for developing materials with specific properties, such as enhanced stability and reactivity .

Studies on 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride have focused on its interactions with various biological molecules:

  • Enzyme Inhibition: Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
  • Receptor Modulation: Its ability to interact with receptors suggests potential roles in modulating biological responses, particularly in inflammatory and cancer pathways .

Several compounds share structural similarities with 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
4-(Trifluoromethyl)phenylimidazoleImidazole derivativeContains a phenyl group enhancing stability
4-(Trifluoromethyl)phenylpiperidinePiperidine derivativeCombines piperidine with trifluoromethyl group
4-(Trifluoromethyl)-1H-imidazol-2-ylpiperidineImidazole-piperidine hybridUnique combination providing distinct properties

Uniqueness

The uniqueness of 4-(trifluoromethyl)-1H-imidazol-2-amine hydrochloride lies in its trifluoromethyl substitution on the imidazole ring, which significantly enhances its lipophilicity and potential bioactivity compared to other similar compounds. This characteristic makes it particularly valuable in medicinal chemistry and material science applications .

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2024-04-14

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